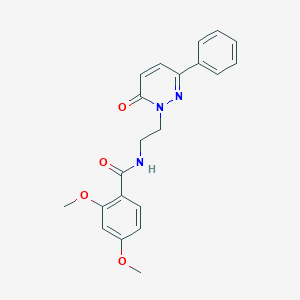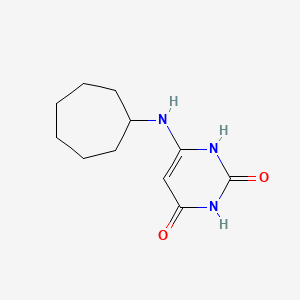
6-(cycloheptylamino)-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number, PubChem ID, etc. It may also include the compound’s role or use in various applications .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction may also be studied .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. The compound’s chemical stability, reactivity, and other chemical properties would also be studied .Applications De Recherche Scientifique
Antitumor Activity
Studies have demonstrated the antitumor potential of pyrimidine derivatives, particularly against leukemia and carcinoma cell lines. For instance, the antitumor activity of certain pyrimidine derivatives and their metal complexes against K562 (human chronic myeloid leukemia) cells and Jurkat (human T lymphocyte carcinoma) cells has been extensively investigated, showing promising results. This suggests that 6-(cycloheptylamino)-1H-pyrimidine-2,4-dione derivatives could potentially exhibit similar antitumor activities, offering avenues for cancer research and treatment development (Shabani et al., 2009).
Synthetic Chemistry and Material Science
Pyrimidine derivatives play a significant role in synthetic chemistry, contributing to the development of new materials and chemical processes. For example, novel syntheses and properties of pyrimidine derivatives have been explored, leading to insights into their applications in organic electronics, photovoltaics, and as intermediates in the synthesis of complex molecules. These compounds have shown potential in autorecycling oxidation processes and as components in nonlinear optical materials, suggesting that this compound could serve as a valuable precursor or component in material science research (Mitsumoto & Nitta, 2004).
Drug Design and Pharmacology
The pyrimidine nucleus is versatile in the development of antiretroviral agents and other therapeutic drugs. Research on pyrimidine-2,4-diones linked to various functional groups has shown potential anti-HIV activity, indicating that modifications to the this compound structure could lead to new antiviral, antibacterial, or antifungal agents. This underscores the importance of pyrimidine derivatives in drug discovery and pharmaceutical research (Romeo et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
6-(cycloheptylamino)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c15-10-7-9(13-11(16)14-10)12-8-5-3-1-2-4-6-8/h7-8H,1-6H2,(H3,12,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHAILAUTHONAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=CC(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide](/img/structure/B2713355.png)
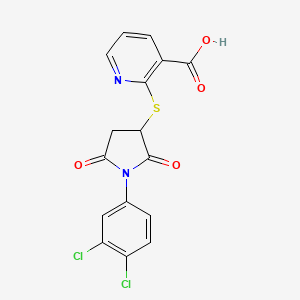
![3-[(1S,3R,4R)-3-(Aminomethyl)-4-hydroxycyclopentyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B2713359.png)
![(E)-4-((4-methoxyphenyl)sulfonyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)butanamide](/img/structure/B2713360.png)
![3-(1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2713362.png)
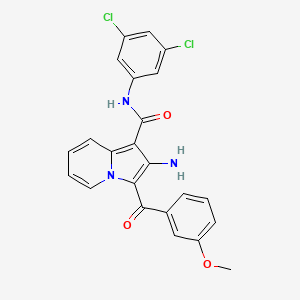
![N-(3-methoxyphenyl)-2-((4-(2-((4-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2713369.png)
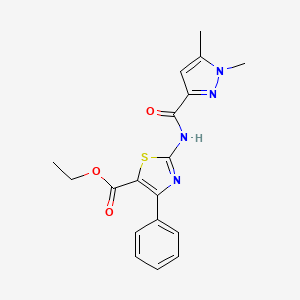
![2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2713372.png)
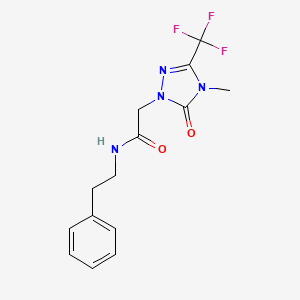
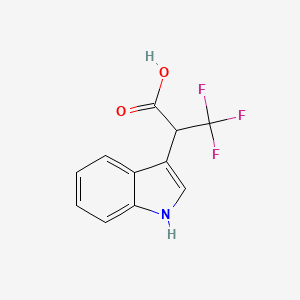

![N-Boc-[(1R)-1-(aminomethyl)propyl]amine](/img/structure/B2713376.png)
